

Technical Guide: (2-(4-Fluorophenyl)thiazol-4-yl)methanol

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Compound of Interest

Compound Name: (2-(4-Fluorophenyl)thiazol-4-yl)methanol

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For Researchers, Scientists, and Drug Development Professionals

Core Properties and Synthesis of a Key Thiazole Intermediate

This technical guide provides a comprehensive overview of the basic properties, synthesis, and available data for the chemical compound **(2-(4-Fluorophenyl)thiazol-4-yl)methanol**. This molecule, containing a fluorophenyl-substituted thiazole ring, represents a key structural motif of interest in medicinal chemistry and drug discovery.

Chemical Identity and Basic Properties

(2-(4-Fluorophenyl)thiazol-4-yl)methanol is a heterocyclic compound featuring a thiazole ring substituted at the 2-position with a 4-fluorophenyl group and at the 4-position with a hydroxymethyl group.

Table 1: Basic Properties of **(2-(4-Fluorophenyl)thiazol-4-yl)methanol**

Property	Value	Source
CAS Number	885280-13-7	Internal Database
Molecular Formula	C ₁₀ H ₈ FNOS	Calculated
Molecular Weight	209.24 g/mol	Calculated
Melting Point	Data not available	
Boiling Point	Data not available	
Solubility	Data not available	

Note: Experimental physicochemical data such as melting point, boiling point, and solubility are not readily available in published literature and would require experimental determination.

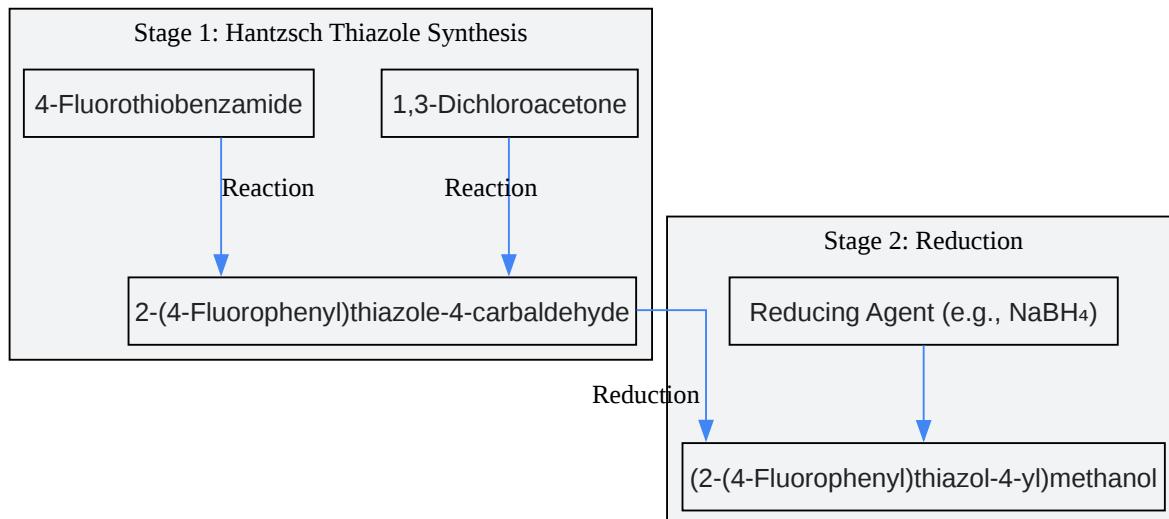
Synthesis Methodology

The synthesis of **(2-(4-Fluorophenyl)thiazol-4-yl)methanol** can be logically approached through a multi-step process, culminating in the reduction of a key aldehyde intermediate. While a specific, detailed protocol for this exact molecule is not widely published, the synthesis can be reliably inferred from established chemical principles, primarily the Hantzsch thiazole synthesis.

2.1. Conceptual Synthesis Pathway

The logical synthetic route involves two primary stages:

- Formation of the Thiazole Ring: The core 2-(4-fluorophenyl)thiazole structure is assembled via the Hantzsch thiazole synthesis.
- Formation of the Methanol Group: The hydroxymethyl group at the 4-position is generated by the reduction of the corresponding aldehyde.



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Caption: Conceptual synthesis workflow for **(2-(4-Fluorophenyl)thiazol-4-yl)methanol**.

2.2. Experimental Protocols (Inferred)

The following protocols are based on standard organic chemistry procedures for the reactions described.

Protocol 1: Synthesis of 2-(4-Fluorophenyl)thiazole-4-carbaldehyde (Intermediate)

This procedure is based on the principles of the Hantzsch thiazole synthesis.

- **Reaction Setup:** To a solution of 4-fluorothiobenzamide (1 equivalent) in a suitable solvent such as ethanol or isopropanol, add 1,3-dichloroacetone (1.1 equivalents).
- **Reaction Conditions:** The mixture is heated to reflux and stirred for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

- **Work-up and Isolation:** Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then dissolved in an organic solvent like ethyl acetate and washed with a saturated sodium bicarbonate solution and brine.
- **Purification:** The crude product is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The resulting solid can be purified by column chromatography on silica gel to yield 2-(4-fluorophenyl)thiazole-4-carbaldehyde.

Protocol 2: Synthesis of **(2-(4-Fluorophenyl)thiazol-4-yl)methanol**

This procedure involves the reduction of the aldehyde intermediate.

- **Reaction Setup:** 2-(4-Fluorophenyl)thiazole-4-carbaldehyde (1 equivalent) is dissolved in a suitable alcoholic solvent, such as methanol or ethanol, and cooled in an ice bath.
- **Reduction:** Sodium borohydride (NaBH_4) (1.5 equivalents) is added portion-wise to the stirred solution.
- **Reaction Conditions:** The reaction mixture is stirred at 0°C for one hour and then allowed to warm to room temperature, with continued stirring for an additional 2-3 hours. Reaction progress is monitored by TLC.
- **Work-up and Isolation:** The reaction is quenched by the slow addition of water. The bulk of the organic solvent is removed under reduced pressure. The aqueous residue is then extracted with ethyl acetate.
- **Purification:** The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography or recrystallization to afford **(2-(4-Fluorophenyl)thiazol-4-yl)methanol**.

Spectroscopic Data

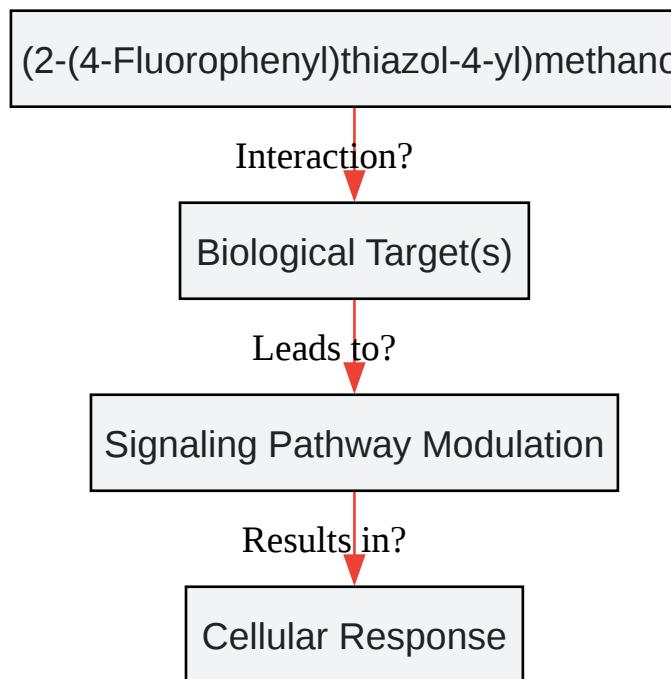
While specific spectra for **(2-(4-Fluorophenyl)thiazol-4-yl)methanol** are not publicly available, the expected NMR and IR data can be predicted based on its structure.

Table 2: Predicted Spectroscopic Data

Technique	Expected Peaks
¹ H NMR	<ul style="list-style-type: none">- A singlet for the thiazole proton (C5-H).- A doublet for the methylene protons (-CH₂OH).- A triplet for the hydroxyl proton (-OH), which may be broad and exchangeable with D₂O.- Multiplets in the aromatic region corresponding to the 4-fluorophenyl group.
¹³ C NMR	<ul style="list-style-type: none">- A peak for the methylene carbon (-CH₂OH).- Peaks corresponding to the thiazole ring carbons.- Peaks corresponding to the carbons of the 4-fluorophenyl group, with splitting due to the fluorine atom.
IR Spectroscopy	<ul style="list-style-type: none">- A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretch of the alcohol.- C-H stretching vibrations for the aromatic and thiazole rings.- C=N and C=C stretching vibrations characteristic of the thiazole ring.- A strong C-F stretching band.

Biological Activity and Signaling Pathways

Currently, there is no specific information in the scientific literature detailing the biological activity or the involvement of **(2-(4-Fluorophenyl)thiazol-4-yl)methanol** in any signaling pathways. However, the thiazole and fluorophenyl moieties are present in numerous biologically active compounds, suggesting that this molecule could serve as a valuable building block in the development of novel therapeutic agents. The broader class of 2-arylthiazoles has been investigated for a range of biological activities, including as kinase inhibitors and antimicrobial agents. Further research is required to elucidate the specific biological profile of this compound.



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Caption: Logical relationship for potential future investigation of biological activity.

Conclusion

(2-(4-Fluorophenyl)thiazol-4-yl)methanol is a chemical compound with potential applications in synthetic and medicinal chemistry. While detailed experimental data on its properties are scarce, its synthesis can be reliably achieved through established methods such as the Hantzsch thiazole synthesis followed by aldehyde reduction. This technical guide provides a foundational understanding of this compound for researchers and professionals in the field of drug development, highlighting the need for further experimental characterization to fully unlock its potential.

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